molecular formula C22H21ClN2OS B2444924 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether CAS No. 339019-05-5

2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether

Número de catálogo: B2444924
Número CAS: 339019-05-5
Peso molecular: 396.93
Clave InChI: ZUOIJQFQCPKBPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether is a useful research compound. Its molecular formula is C22H21ClN2OS and its molecular weight is 396.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methylphenoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-6-12-18(13-7-15)26-21-19-4-2-3-5-20(19)24-22(25-21)27-14-16-8-10-17(23)11-9-16/h6-13H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOIJQFQCPKBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether (CAS No. 338776-90-2) is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C15H15ClN2OS
  • Molecular Weight: 306.81 g/mol
  • Structure: The compound features a quinazoline core with a chlorobenzyl sulfanyl group and a methylphenyl ether substituent.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available quinazoline derivatives. The introduction of the chlorobenzyl sulfanyl group is crucial for enhancing biological activity.

Biological Activity Overview

The biological activities of the compound have been evaluated in various studies, focusing on antimicrobial, anti-inflammatory, and COX inhibitory properties.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance:

  • In vitro studies have shown that related compounds demonstrate potent activity against strains such as MRSA, E. coli, and K. pneumoniae .
  • The compound's structure suggests potential interactions with bacterial enzymes or receptors, which may inhibit bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes:

  • Compounds similar to this one have shown selective inhibition of COX-2 over COX-1, indicating a lower risk of gastrointestinal side effects .
  • The selectivity index (SI) for COX-2 inhibition has been reported to be significantly higher than traditional anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinazoline derivatives:

  • Study on Antibacterial Efficacy :
    • A series of synthesized quinazoline derivatives were tested against various bacterial strains.
    • Results indicated that some derivatives exhibited over 85% inhibition against MRSA and E. coli at low concentrations .
  • Cyclooxygenase Inhibition :
    • In vitro assays demonstrated that certain derivatives had IC50 values ranging from 0.1 to 0.31 µM for COX-2, showcasing high potency compared to reference drugs .
    • The structural features contributing to this selectivity were analyzed through molecular modeling studies.

Data Table: Biological Activities of Related Compounds

Compound NameAntibacterial Activity (%)COX-2 Inhibition (IC50 µM)Selectivity Index
Compound A85.760.10132
Compound B97.760.3131.29
Compound C66.690.13>30

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core. Critical steps include:

  • Thioether linkage formation : Reacting a mercapto-quinazoline precursor (e.g., 2-mercapto-5,6,7,8-tetrahydroquinazolin-4-one) with 4-chlorobenzyl chloride under basic conditions (e.g., KOH in ethanol) to introduce the sulfanyl group .
  • Etherification : Coupling the intermediate with 4-methylphenol via nucleophilic aromatic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like CuI or Pd-based systems .
    Optimization factors :
  • Solvent polarity (ethanol or DMF for solubility vs. side reactions).
  • Temperature control (60–80°C for thioether formation; room temperature for etherification).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorobenzyl; methyl protons at δ 2.3–2.5 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroquinazoline ring .
  • Infrared (IR) Spectroscopy : Validate sulfanyl (C–S stretch ~600–700 cm⁻¹) and ether (C–O–C ~1200 cm⁻¹) groups .
  • X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., ~30–45° for chlorobenzyl and quinazoline), influencing steric interactions .

Basic: How is the compound’s preliminary biological activity assessed in vitro?

Answer:

  • Anticancer assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50 values are compared to controls like doxorubicin .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays to identify binding affinity (Ki values) .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Note : Use DMSO as a solubilizing agent (<0.1% final concentration to avoid cytotoxicity) .

Advanced: What mechanistic insights explain its reactivity in substitution and oxidation reactions?

Answer:

  • Substitution reactions :
    • The sulfanyl group acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form sulfonium salts .
    • Chlorine on the benzyl ring undergoes SNAr with amines (e.g., piperidine) under microwave-assisted conditions .
  • Oxidation pathways :
    • H2O2 oxidizes the sulfanyl group to sulfoxide (controlled stoichiometry) or sulfone (excess oxidizer) .
    • Stability of the quinazoline ring under oxidation depends on electron-withdrawing substituents .
      Methodological tip : Monitor reaction progress via TLC (silica, UV-active spots) and LC-MS for intermediate characterization .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Answer:

  • Modify substituents :
    • Replace 4-methylphenyl with electron-deficient aryl groups (e.g., 4-CF3) to enhance kinase inhibition .
    • Introduce polar groups (e.g., –OH, –NH2) on the tetrahydroquinazoline ring to improve solubility .
  • Pharmacophore mapping :
    • Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with EGFR’s ATP-binding pocket) .
    • Compare with analogs (e.g., 4-{[(7-chloro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl ether) to isolate critical moieties .
      Validation : Synthesize derivatives and correlate logP values (HPLC-measured) with cytotoxicity .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:

  • Experimental variables :
    • Cell line variability (e.g., MCF-7 vs. HeLa) may reflect differences in target expression .
    • Assay conditions (e.g., serum content in media altering compound stability) .
  • Data normalization :
    • Use internal controls (e.g., staurosporine for kinase assays) and standardize IC50 calculations (four-parameter logistic model) .
  • Meta-analysis :
    • Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
    • Validate via orthogonal assays (e.g., Western blot for apoptosis markers if MTT results are ambiguous) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.